molecular formula C4H9ClF3NO B2887289 (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride CAS No. 2055390-08-2

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride

Cat. No.: B2887289
CAS No.: 2055390-08-2
M. Wt: 179.57
InChI Key: ZJGKYDGXVATMFY-DFWYDOINSA-N
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Description

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is known for its unique structural properties, which include a trifluoromethoxy group and an amine group, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride typically involves several steps. One common method includes the reaction of a suitable precursor with trifluoromethoxy reagents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability. The purification process often involves crystallization or chromatography techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-1-Methyl-2-trifluoromethoxy-ethylamine hydrochloride include other trifluoromethoxy-substituted amines and related derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activities.

Uniqueness

What sets this compound apart is its specific combination of the trifluoromethoxy group and the amine group, which imparts unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2S)-1-(trifluoromethoxy)propan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NO.ClH/c1-3(8)2-9-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGKYDGXVATMFY-DFWYDOINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055390-08-2
Record name (2S)-1-(trifluoromethoxy)propan-2-amine hydrochloride
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